Cas no 1208076-86-1 (2-bromo-4-methoxybenzene-1-sulfonamide)

2-bromo-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-methoxybenzene sulfonamide
- 2-Bromo-4-methoxybenzenesulfonamide
- 2-bromo-4-methoxybenzene-1-sulfonamide
-
- MDL: MFCD12026278
- インチ: 1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChIKey: PVXSJXZJPQACIW-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(OC)C=C1Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
2-bromo-4-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256021-250mg |
2-Bromo-4-methoxybenzenesulfonamide |
1208076-86-1 | 95% | 250mg |
$395 | 2024-06-05 | |
Alichem | A015001092-500mg |
2-Bromo-4-methoxybenzenesulfonamide |
1208076-86-1 | 97% | 500mg |
$782.40 | 2023-09-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD496232-1g |
2-Bromo-4-methoxybenzenesulfonamide |
1208076-86-1 | 97% | 1g |
¥2226.0 | 2023-04-05 | |
Fluorochem | 038101-5g |
2-Bromo-4-methoxybenzene sulfonamide |
1208076-86-1 | 5g |
£1246.00 | 2022-03-01 | ||
Enamine | EN300-1618200-1.0g |
2-bromo-4-methoxybenzene-1-sulfonamide |
1208076-86-1 | 95% | 1g |
$442.0 | 2023-05-26 | |
Enamine | EN300-1618200-2.5g |
2-bromo-4-methoxybenzene-1-sulfonamide |
1208076-86-1 | 95% | 2.5g |
$867.0 | 2023-05-26 | |
Enamine | EN300-1618200-0.5g |
2-bromo-4-methoxybenzene-1-sulfonamide |
1208076-86-1 | 95% | 0.5g |
$331.0 | 2023-05-26 | |
eNovation Chemicals LLC | Y1256021-1g |
2-Bromo-4-methoxybenzenesulfonamide |
1208076-86-1 | 95% | 1g |
$830 | 2025-02-25 | |
Fluorochem | 038101-1g |
2-Bromo-4-methoxybenzene sulfonamide |
1208076-86-1 | 1g |
£416.00 | 2022-03-01 | ||
Fluorochem | 038101-250mg |
2-Bromo-4-methoxybenzene sulfonamide |
1208076-86-1 | 250mg |
£183.00 | 2022-03-01 |
2-bromo-4-methoxybenzene-1-sulfonamideに関する追加情報
2-Bromo-4-Methoxybenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1208076-86-1, commonly referred to as 2-bromo-4-methoxybenzene-1-sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position, a methoxy group at the 4-position, and a sulfonamide group at the 1-position of a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-bromo-4-methoxybenzene-1-sulfonamide through a variety of methodologies. One of the most efficient routes involves the nucleophilic aromatic substitution of bromobenzene derivatives, followed by subsequent functionalization to introduce the methoxy and sulfonamide groups. This multi-step synthesis process is not only cost-effective but also ensures high purity, which is critical for its use in sensitive applications such as drug development.
The sulfonamide group in 2-bromo-4-methoxybenzene-1-sulfonamide plays a pivotal role in its pharmacological activity. Sulfonamides are known for their ability to modulate enzyme activity, making them valuable in the design of therapeutic agents. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain kinases, which are key targets in the treatment of cancer and inflammatory diseases. These findings have positioned 2-bromo-4-methoxybenzene-1-sulfonamide as a promising lead compound in drug discovery pipelines.
In addition to its pharmacological applications, 2-bromo-4-methoxybenzene-1-sulfonamide has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of advanced polymers and semiconductors. Researchers have explored its potential as a building block for constructing novel materials with tailored electronic characteristics, which could revolutionize the field of flexible electronics.
The methoxy group at the 4-position of 2-bromo-4-methoxybenzene-1-sulfonamide significantly influences its solubility and bioavailability. This feature is particularly advantageous in drug delivery systems, where precise control over solubility is essential for ensuring effective therapeutic outcomes. Recent studies have highlighted the compound's potential as a prodrug precursor, where controlled release mechanisms can be employed to enhance its efficacy while minimizing side effects.
From an environmental perspective, the synthesis and application of 2-bromo-4-methoxybenzene-1-sulfonamide have been scrutinized to ensure sustainability and minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste and energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical practices while maintaining high standards of product quality.
In conclusion, 2-bromo-4-methoxybenzene-1-sulfonamide (CAS No. 1208076-86-1) stands as a testament to the ingenuity of modern chemical research. Its versatile structure and diverse applications underscore its importance across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing both medical treatments and technological innovations.
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